2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid
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Overview
Description
2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic compound characterized by the presence of two fluorine atoms and a carboxylic acid group. This compound is notable for its unique structural features, which include a bicyclo[4.1.0]heptane framework. The molecular formula of this compound is C8H10F2O2, and it has a molecular weight of 176.16 g/mol .
Preparation Methods
The synthesis of 2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins, catalyzed by a chiral tertiary amine. This reaction proceeds under mild and operationally simple conditions, allowing for the enantioselective formation of the desired bicyclic structure . Industrial production methods for this compound may involve similar cycloaddition reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Its unique structure makes it a valuable tool for studying the effects of fluorine substitution on biological activity.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid exerts its effects involves interactions with molecular targets and pathways influenced by its fluorine atoms and carboxylic acid group. The fluorine atoms can enhance the compound’s stability and bioavailability, while the carboxylic acid group can participate in hydrogen bonding and other interactions with biological targets .
Comparison with Similar Compounds
2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share a similar bicyclic structure but differ in the position and number of fluorine atoms.
7,7-Difluorobicyclo[4.1.0]heptane-1-carboxylic acid: This compound has fluorine atoms at different positions, leading to variations in chemical reactivity and properties.
The uniqueness of this compound lies in its specific fluorine substitution pattern and the resulting effects on its chemical and biological properties.
Biological Activity
2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid (DFBA) is a bicyclic compound notable for its unique molecular structure, which includes two fluorine atoms and a carboxylic acid group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C8H10F2O2
- Molecular Weight : 176.16 g/mol
- IUPAC Name : this compound
- CAS Number : 2361636-46-4
Synthesis
DFBA can be synthesized through various methods, including the cycloaddition reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins, resulting in a bicyclic structure under mild conditions. The compound is characterized by techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Anti-inflammatory and Analgesic Properties
Research indicates that DFBA exhibits significant anti-inflammatory and analgesic activities in animal models. In studies where DFBA was administered, it demonstrated a reduction in inflammation markers and pain responses, suggesting its potential use in treating inflammatory conditions.
Antiviral Activity
DFBA has shown promise as an antiviral agent , particularly against human enteroviruses, which are responsible for various diseases such as hand, foot, and mouth disease. In vitro studies revealed that DFBA inhibits viral replication, indicating its potential as a therapeutic candidate for viral infections .
The biological activity of DFBA is believed to stem from its structural features:
- The fluorine atoms enhance the compound's stability and bioavailability.
- The carboxylic acid group facilitates interactions with biological targets through hydrogen bonding, influencing various metabolic pathways.
Case Studies
Study | Findings |
---|---|
Anti-inflammatory Study (2023) | DFBA reduced swelling and pain in rat models of arthritis, with a significant decrease in pro-inflammatory cytokines. |
Antiviral Efficacy (2023) | DFBA inhibited the replication of enterovirus strains by up to 70% in cell cultures, highlighting its potential as an antiviral drug candidate. |
Toxicity and Safety
Limited toxicity data is available for DFBA; however, studies conducted on animal models indicate that it is relatively safe at doses below 500 mg/kg. Further investigations are necessary to fully understand the compound's safety profile in humans .
Applications in Research
DFBA serves as a valuable building block for synthesizing more complex bioactive compounds. Its unique bicyclic structure allows researchers to explore modifications that could enhance biological activity or target specific pathways within cells .
Current Research Trends
Ongoing research focuses on:
Properties
IUPAC Name |
2,2-difluorobicyclo[4.1.0]heptane-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2/c9-8(10)3-1-2-4-5(6(4)8)7(11)12/h4-6H,1-3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZQFYKURCDGNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2C(C1)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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